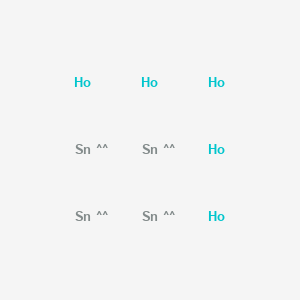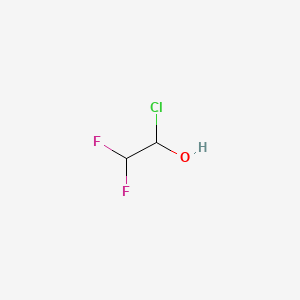
1-Chloro-2,2-difluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2-difluoroethan-1-ol is an organic compound with the molecular formula C2H3ClF2O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2-difluoroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,2-trichloroethane or cis-1,2-dichloroethylene with hydrogen fluoride (HF) in the presence of a fixed-bed chrome-based catalyst. The reaction is carried out at temperatures ranging from 200 to 300°C and pressures between 0.1 to 0.8 MPa . The product is then purified through condensation, tail gas absorption, liquid-phase layering, washing, and distillation.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2,2-difluoroethanol.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: 2,2-Difluoroethanol.
Oxidation: 2,2-Difluoroacetaldehyde or 2,2-difluoroacetic acid.
Reduction: Ethane derivatives.
Scientific Research Applications
1-Chloro-2,2-difluoroethan-1-ol has diverse applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with fluorinated moieties.
Industry: Utilized in the production of fluoropolymers and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2,2-difluoroethan-1-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity by binding to active sites or modifying their structure.
Pathways Involved: It can affect metabolic pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
1-Chloro-2,2-difluoroethan-1-ol can be compared with other similar compounds, such as:
2-Chloro-1,1-difluoroethane: Similar in structure but differs in the position of chlorine and fluorine atoms.
1,1-Dichloro-2,2-difluoroethane: Contains two chlorine atoms instead of one.
2,2-Difluoroethanol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Properties
CAS No. |
90179-79-6 |
|---|---|
Molecular Formula |
C2H3ClF2O |
Molecular Weight |
116.49 g/mol |
IUPAC Name |
1-chloro-2,2-difluoroethanol |
InChI |
InChI=1S/C2H3ClF2O/c3-1(6)2(4)5/h1-2,6H |
InChI Key |
GEIJSUNHFIHUTE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)(O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





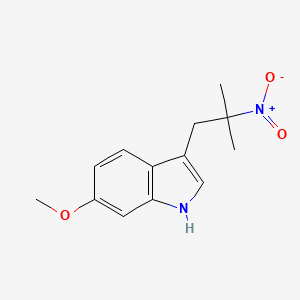


![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
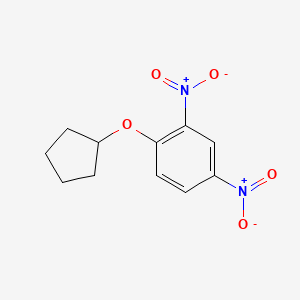
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
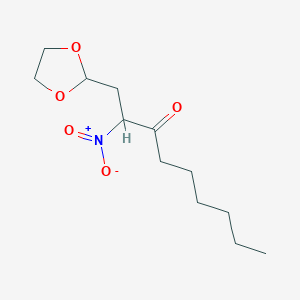
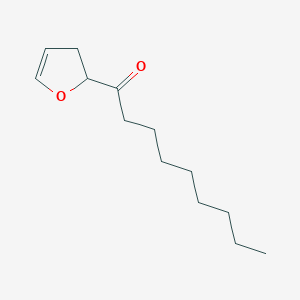
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)
